12-Fold Potency Enhancement for RANKL-Induced Osteoclastogenesis Inhibition via Structural Modification
Structural modification of an ent-rosane diterpenoid from Euphorbia milii led to a dramatic increase in potency against RANKL-induced osteoclastogenesis. A modified derivative, compound 27, achieved an IC50 of 0.8 μM, representing a more than 12-fold improvement compared to its parent compound, compound 17, which had an IC50 greater than 10 μM [1].
| Evidence Dimension | Inhibition of RANKL-induced osteoclastogenesis |
|---|---|
| Target Compound Data | Compound 27 (a modified ent-rosane diterpenoid) IC50 = 0.8 μM |
| Comparator Or Baseline | Compound 17 (parent ent-rosane diterpenoid) IC50 > 10 μM |
| Quantified Difference | >12-fold increase in potency |
| Conditions | In vitro assay for inhibition of receptor activator of nuclear factor-kappaB ligand (RANKL)-induced osteoclast formation |
Why This Matters
This demonstrates that potency is not a class property but is highly dependent on specific functionalization, making compound selection based on precise chemical identity critical for achieving desired bioactivity.
- [1] Identification and structural modification of ent-rosane diterpenoids from Euphorbia milii inhibiting RANKL-induced osteoclastogenesis. (2024). Bioorganic Chemistry, 143, 106988. View Source
